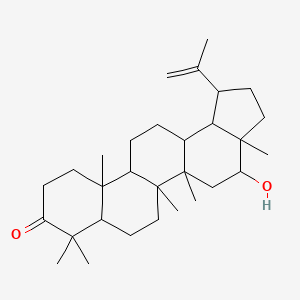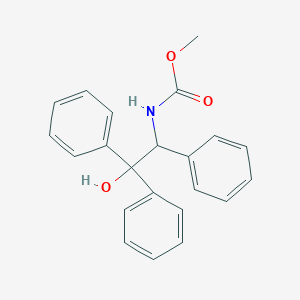
16beta-Hydroxylup-20(29)-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16beta-Hydroxylup-20(29)-en-3-one is a naturally occurring pentacyclic triterpenoid. This compound is part of the lupane series of triterpenoids, which are known for their diverse biological activities. It is structurally related to betulinic acid, a compound derived from the bark of white birch trees, and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16beta-Hydroxylup-20(29)-en-3-one typically involves the hydroxylation of lupane derivatives. One common method is the oxidation of betulin or betulinic acid using reagents such as Jones reagent (chromic acid in acetone) or pyridinium chlorochromate (PCC). These reactions are usually carried out under controlled conditions to ensure selective hydroxylation at the 16beta position.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources such as birch bark, followed by chemical modification. The extraction process typically involves solvent extraction, followed by purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
16beta-Hydroxylup-20(29)-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent, PCC, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other triterpenoids and related compounds.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 16beta-Hydroxylup-20(29)-en-3-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Inhibition of enzymes: The compound may inhibit enzymes involved in inflammation and oxidative stress.
Modulation of signaling pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Interaction with cellular receptors: The compound may interact with cellular receptors to exert its biological effects.
Comparison with Similar Compounds
16beta-Hydroxylup-20(29)-en-3-one can be compared with other similar compounds in the lupane series, such as:
Betulin: A precursor to betulinic acid, known for its anti-inflammatory and anticancer properties.
Betulinic acid: A well-studied triterpenoid with anticancer, antiviral, and anti-inflammatory activities.
Lupeol: Another lupane triterpenoid with anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific hydroxylation pattern, which may confer distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C30H48O2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
4-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-22,24-25,32H,1,9-17H2,2-8H3 |
InChI Key |
SOKRNBGSNZXYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2O)C)C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12294161.png)
![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)


![2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)
![N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12294201.png)
![2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B12294202.png)
![2-[1-[(6-Amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12294213.png)
![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12294217.png)
![3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide](/img/structure/B12294222.png)

